Dodecenylsuccinic acid
Description
Historical Development and Discovery
The development of this compound and its related anhydride compounds traces back to early industrial chemistry innovations of the 20th century. The foundational research began with the reaction of maleic anhydride with aliphatic monounsaturated alkenes, which was first described as early as 1936 in patent literature. These early investigations focused on utilizing alkenes obtained from "cracked distillate," a petroleum distillation fraction characterized by high unsaturation content formed through petroleum cracking processes.
The initial patent documentation describes the reaction of alkenes with excess maleic anhydride at temperatures reaching 200 degrees Celsius in autoclave conditions. This pioneering work established the fundamental synthetic pathway that would later be refined for commercial production. The early synthesis involved removing excess alkene through vacuum distillation, followed by hydrolysis of the resulting alkenyl succinic anhydride with dilute sodium hydroxide solution, and subsequent acidification to yield the alkenebutanedioic acid.
Significant improvements in synthesis methodology emerged through subsequent research efforts. Enhanced reaction yields of approximately 30% were achieved using pre-cleaned cracked petroleum distillate in autoclave conditions at 210 degrees Celsius. Researchers discovered that hydrolysis of the succinic anhydride could be accomplished more efficiently using steam treatment rather than chemical hydrolysis methods.
The industrial applications expanded considerably during the mid-20th century. The use of alkenylsuccinic anhydrides for hydrophobizing cellulose-based textiles was first patented in 1959, followed by the application of this concept to paper hydrophobization using iso-octadecenyl succinic anhydrides in 1963. These developments required liquid, particle-free formulations with minimal coloration, driving further refinements in production methodology.
More recent patent developments have focused on addressing persistent challenges in synthesis, particularly regarding discoloration and tar formation during production. Contemporary patents incorporate sterically hindered phenols, thioethers, and metal ion deactivators in synergistic blends to improve product quality. Modern synthesis approaches have achieved dramatic improvements in sizing efficiency through the use of symmetrical alkenes, such as the C22 alkene docos-11-en produced via alkene metathesis from dodec-1-ene.
Nomenclature and Structural Classification
This compound possesses a well-defined chemical structure characterized by specific nomenclature systems and classification parameters. The compound is officially recognized under the Chemical Abstracts Service Registry Number 29658-97-7. The molecular formula is established as C16H28O4, with a corresponding molecular weight of 284.39 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[(E)-dodec-1-enyl]butanedioic acid. Alternative naming conventions include butanedioic acid, 2-(dodecen-1-yl)-, succinic acid, dodecenyl-, and 2-(Dodecen-1-yl)butanedioic acid. The compound exhibits multiple deleted or replaced Chemical Abstracts Service Registry Numbers, including 11059-31-7, 30551-25-8, 51019-16-0, 51819-59-1, 171866-22-1, 201687-17-4, 210417-03-1, 557786-79-5, 1261160-36-4, 1629894-98-9, and 2055932-88-0.
The structural characteristics of this compound include specific stereochemical configurations. The InChI representation is InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)/b12-11+. The canonical SMILES notation is documented as CCCCCCCCCC=CC(CC(=O)O)C(=O)O. The compound's InChIKey is identified as QDCPNGVVOWVKJG-VAWYXSNFSA-N.
Physical property characterization reveals specific parameters essential for industrial applications. The compound exhibits an XLogP3-AA value of 5.1, indicating significant lipophilicity. The structure contains four hydrogen bond acceptors, contributing to its chemical reactivity profile. The refractive index is measured at 1.486, while the density is reported as 1.03 grams per cubic centimeter. The boiling point reaches 407.2 degrees Celsius at 760 millimeters of mercury pressure.
Table 1: Chemical Identification and Physical Properties of this compound
Industrial and Academic Significance
This compound demonstrates exceptional industrial significance across multiple sectors, primarily owing to its remarkable anti-corrosive properties and chemical versatility. The compound functions as an excellent antirust agent with superior oil solubility and strong adsorption capacity. This fundamental characteristic has established its position as a critical component in numerous industrial formulations and applications.
The corrosion inhibition mechanism involves the formation of a uniform and dense protective film on metal surfaces. This protective barrier effectively blocks contact between oxygen, water, and corrosive substances, thereby preventing metal oxidation processes that lead to rust formation. The compound's effectiveness in rust prevention has made it particularly valuable in automotive manufacturing, aerospace applications, and machinery manufacturing industries.
In lubricant applications, this compound is extensively utilized in the formulation of rust preventive oils, turbine oils, and electrostatic spray rust preventive oils. The compound exhibits high efficiency, low viscosity, stable quality, high purity, narrow carbon number distribution, consistent acid value, excellent compatibility, light color, low toxicity, and minimal odor characteristics. When used synergistically with heavy alkylbenzene sulfonate barium and dinonylnaphthalene sulfonate barium, it demonstrates enhanced rust prevention performance.
Academic research has explored diverse applications of this compound derivatives. Glycine surfactants derived from dodecenyl succinic anhydride have been synthesized and characterized for their surface-active properties. These novel surfactants demonstrate effective performance at neutral pH conditions, achieving low minimum surface tension values below 30 millinewtons per meter at 20 degrees Celsius. The research revealed that both monocarboxylic and dicarboxylic variants function as effective surfactants, with reduced surface activity at high pH conditions.
The compound's utility extends to epoxy resin applications, where dodecenylsuccinic anhydride serves as a curing agent. This application imparts excellent physical-chemical and electrical properties to cured resins. The material exhibits low viscosity and extended pot life, making it particularly suitable for handling in industrial processes. Cured resins demonstrate excellent electrical properties and flexibility characteristics.
Recent academic investigations have explored biomedical applications, particularly in hydrogel modification for wound dressing applications. Researchers have successfully modified collagen hydrogels with dodecenylsuccinic anhydride to create hydrophobic wound dressings capable of incorporating therapeutic compounds. These modified materials demonstrate enhanced antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus for extended periods.
Table 2: Industrial Applications and Performance Characteristics
The significance of this compound in modern industrial chemistry continues to expand through ongoing research and development efforts. The compound's versatility in forming protective films, modifying material properties, and serving as a chemical intermediate positions it as an essential component in numerous technological applications. Its combination of chemical stability, compatibility with other additives, and effectiveness across diverse environmental conditions ensures continued relevance in advancing industrial formulations and specialized applications.
Properties
IUPAC Name |
2-dodec-1-enylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPNGVVOWVKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865353 | |
| Record name | 2-(Dodec-1-en-1-yl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29658-97-7 | |
| Record name | Dodecenylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It’s known that Dodecenylsuccinic acid is a derivative of succinic acid, which plays a key role in the citric acid cycle, serving as an electron donor in the production of fumaric acid and FADH2. .
Biochemical Pathways
This compound, being a derivative of succinic acid, may potentially affect the citric acid cycle. Succinic acid is an essential component of this cycle and serves as an electron donor in the production of fumaric acid and FADH2.
Biochemical Analysis
Biochemical Properties
Dodecenylsuccinic acid plays a significant role in biochemical reactions, particularly in the modification of polysaccharides. It interacts with glucuronoxylans, a type of polysaccharide, to form dodecenylsuccinic anhydride–glucuronoxylans. This interaction enhances the emulsifying properties of glucuronoxylans, making them more effective as emulsifiers. The compound’s amphipathic nature allows it to lower surface tension and stabilize emulsions, which is crucial in various biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modify starch nanoparticles, enhancing their adsorption and encapsulation capacities. This modification can impact cell function by altering the availability and activity of bioactive compounds within cells. Additionally, this compound’s interaction with cellular membranes can affect membrane fluidity and permeability, influencing cellular signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with hydroxyl groups on polysaccharides, leading to the formation of stable emulsions. This binding interaction is crucial for its role as an emulsifier and rust inhibitor. Furthermore, this compound can inhibit or activate enzymes involved in lipid metabolism, thereby influencing gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by temperature and pH. Over time, this compound may degrade, leading to a reduction in its effectiveness as an emulsifier or rust inhibitor. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of membrane stability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. This interaction can affect metabolic flux and alter the levels of various metabolites within cells. Additionally, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, impacting cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. The compound’s amphipathic nature allows it to integrate into cellular membranes, influencing its localization and accumulation within specific tissues.
Subcellular Localization
This compound is primarily localized in cellular membranes and lipid droplets. Its amphipathic properties enable it to associate with lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and interactions with targeting signals. This localization is crucial for its role in modulating cellular processes and metabolic pathways.
Biological Activity
Dodecenylsuccinic acid (DSA) and its derivatives, particularly dodecenylsuccinic anhydride (DDSA), have garnered significant attention in biomedical research due to their unique biological activities and potential applications in various fields, including wound healing, drug delivery, and material science. This article explores the biological activity of DSA, focusing on its antimicrobial properties, biocompatibility, and applications in drug delivery systems.
This compound is a long-chain fatty acid derivative characterized by its hydrophobic nature and ability to form stable emulsions. It is commonly used in the modification of polymers and proteins to enhance their properties for specific applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DDSA-modified materials. For instance, DDSA has been incorporated into collagen hydrogels to create wound dressings that exhibit prolonged antibacterial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism behind this activity is attributed to the hydrophobic interactions between DDSA chains and bacterial cell walls, which disrupts their integrity .
Table 1: Antimicrobial Efficacy of DDSA-Modified Collagen Hydrogels
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Duration |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 72 hours |
| Pseudomonas aeruginosa | 1.0 mg/mL | 72 hours |
Biocompatibility and Cell Interaction
The biocompatibility of DDSA-modified materials has been assessed through various in vitro studies. When incorporated into collagen hydrogels, the viability and adhesion of fibroblast cells were evaluated. It was observed that while cell adhesion decreased slightly with increased DDSA concentration, the overall viability remained acceptable at lower concentrations . This suggests that DDSA can be utilized in applications where moderate cell interaction is required without significantly compromising cell health.
Drug Delivery Applications
DDSA has also been explored as a drug delivery vehicle due to its ability to encapsulate hydrophobic drugs effectively. For example, a study demonstrated that agarose modified with DSA could encapsulate docosahexaenoic acid (DHA) with an encapsulation efficiency ranging from 65% to 85%. The microcapsules showed excellent oxidative stability and controlled release characteristics under simulated physiological conditions .
Table 2: Encapsulation Efficiency of DSA-Modified Agarose Microcapsules
| Microcapsule Size (μm) | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| 100 | 70 | 20 |
| 200 | 80 | 15 |
| 400 | 65 | 10 |
Case Studies
- Wound Healing Applications : A study developed DDSA-modified collagen hydrogels loaded with simvastatin for skin wound dressings. The results indicated that these hydrogels not only provided sustained antimicrobial activity but also promoted an M2 macrophage profile conducive to wound healing .
- Bitumen Modification : Although primarily focused on construction materials, research into the use of DSA for modifying bitumen revealed its potential to enhance the softening properties and aging resistance of asphalt mixtures . This highlights the versatility of DSA beyond biological applications.
- Protein Modification : Another investigation into the acylation of proteins using DSA showed promising results in enhancing the functional properties of silk and wool fibers, indicating potential textile applications .
Scientific Research Applications
Biomedical Applications
1.1 Wound Healing
One of the prominent applications of DSA is in the development of advanced wound dressings. Research has demonstrated that DDSA-modified collagen hydrogels can be effectively utilized as skin wound dressings. These hydrogels can incorporate therapeutic agents such as simvastatin, which aids in ulcer treatment and wound infection prevention. The DDSA modification enhances the hydrophobicity of the collagen matrix, improving its performance as a wound dressing by providing sustained antimicrobial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Properties of DDSA-Collagen Hydrogels
| Property | DDSA-Collagen Hydrogels | Standard Collagen Hydrogels |
|---|---|---|
| Water Absorption (g/g) | 1.9 | 5.2 |
| Cell Viability | Decreased with higher DDSA concentration | Higher compared to DDSA-modified |
| Antimicrobial Activity | Sustained for 72 hours | Variable |
1.2 Drug Delivery Systems
DSA has also been explored as a component in drug delivery systems. A study evaluated self-emulsifiable DSA-esterified agarose as a wall material for encapsulating hydrophobic actives like docosahexaenoic acid (DHA). The results indicated that DSA-based microcapsules exhibited high encapsulation efficiency (65-85%) and excellent oxidative stability, making them suitable for controlled release applications .
Material Science Applications
2.1 Bitumen Modification
DSA is utilized as a reactive surfactant in the modification of bitumen, enhancing its properties for use in road construction and maintenance. The addition of DSA improves the softening potential of aged bitumen, making it an effective rejuvenator in asphalt recycling processes. Studies have shown that DSA-modified bitumen retains better performance characteristics even after aging, which is crucial for maintaining road integrity .
Table 2: Rheological Properties of DSA-Modified Bitumen
| Parameter | DSA-Modified Bitumen | Unmodified Bitumen |
|---|---|---|
| Zero-Shear Viscosity | Lower | Higher |
| Compactibility | Enhanced | Standard |
| Ageing Resistance | Improved | Poor |
Surfactant Applications
3.1 Synthesis of Glycine Surfactants
DSA serves as a precursor for synthesizing novel surfactants with glycine head groups. These surfactants demonstrate effective surface activity at neutral pH and show potential for applications in various industries, including cosmetics and pharmaceuticals. Their low minimum surface tension indicates their effectiveness in reducing interfacial tension in formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylsuccinic Acids
Octenylsuccinic Acid (CAS 28805-58-5)
- Structure : 8-carbon alkyl chain + succinic acid.
- Properties : Lower molecular weight (228.3 g/mol) and shorter chain reduce hydrophobicity compared to dodecenylsuccinic acid.
- Applications : Food-grade emulsifier (e.g., modified starch in ice cream) due to improved water solubility .
Decenylsuccinic Acid (CAS 28061-70-3)
- Structure : 10-carbon alkyl chain.
- Properties : Intermediate hydrophobicity between octenyl and dodecenyl derivatives.
- Applications: Limited industrial use; occasionally in lubricants and coatings .
Key Differences
| Compound | Alkyl Chain Length | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|
| Octenylsuccinic acid | C₈ | 228.3 | Food emulsifiers, starch modification |
| Decenylsuccinic acid | C₁₀ | 256.3 | Lubricants, niche coatings |
| This compound | C₁₂ | 284.4 | High-temperature corrosion inhibition |
The longer alkyl chain in this compound enhances its hydrophobic properties, making it superior for metal protection in harsh environments .
Anhydride Derivatives
Dodecenylsuccinic Anhydride (DDSA)
- Reactivity : Hydrolyzes to this compound in aqueous environments.
- Applications : Hyperbranched copolymer synthesis (e.g., cosmetics for UV filter stabilization) , epoxy resin curing agent .
Maleic Anhydride (CAS 108-31-6)
- Structure : Unsaturated cyclic anhydride without alkyl chains.
- Properties : Higher reactivity due to electron-deficient double bond.
- Applications : Production of polyester resins, but lacks corrosion inhibition or lubrication properties .
Key Differences
Starch Modification
- Dodecenylsuccinated Starch (DSS) : Exhibits superior water retention and freeze-thaw stability compared to unmodified starch. At lower substitution degrees (DS 0.01–0.02), DSS maintains elasticity and structure during thermal cycling, outperforming octenylsuccinated derivatives in freeze-thaw resistance .
Corrosion Inhibition
- This compound vs. Petroleum Sulfonates : When reacted with barium-calcium salts (CAS 70984-10-0), this compound forms stable complexes that enhance lubricant performance under high stress, unlike shorter-chain acids .
Preparation Methods
Overview
One advanced method for preparing this compound derivatives involves the esterification of starch with dodecenylsuccinic anhydride using a twin-screw extrusion process. This method is notable for its efficiency, environmental friendliness (no generation of "three wastes": waste gas, wastewater, and solid waste), and cost-effectiveness.
Process Description
- Raw Materials : Corn starch (100% basis), dodecenylsuccinic anhydride (3-6% by mass of starch), sodium hydroxide as catalyst (0.5-1.5% by mass of starch), and water (to adjust moisture content to 25%).
- Mixing : The starch, anhydride, catalyst, and water are thoroughly mixed to form a homogeneous feed mixture.
- Extrusion Conditions : The mixture is fed into a twin-screw extruder with screw speed set between 70 and 150 rpm. The extruder temperature is controlled in four zones, typically set as follows: 50–80°C, 70–100°C, 90–120°C, and 100–130°C.
- Reaction Mechanism : The extrusion process provides high shear forces and elevated temperatures, promoting efficient esterification between starch hydroxyl groups and dodecenylsuccinic anhydride. The process also induces starch gelatinization and denaturation, enhancing reaction efficiency.
- Post-Processing : The extrudate is dried at 30–40°C, cooled to room temperature, and pulverized into powder form for packaging.
Key Advantages
- High reaction efficiency due to concentrated reactants and high shear mixing.
- No environmental pollution from waste streams.
- Low production cost and scalability for industrial production.
- Product substitution degree (degree of esterification) ranges from 0.10 to 0.14, suitable for use as emulsifiers improving stability in flavor and fragrance systems.
Example Experimental Data
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Corn starch (g) | 1500 | 1500 |
| Dodecenylsuccinic anhydride (g) | 70 | 45 |
| Sodium hydroxide (g) | 15 | 20 |
| Water content (%) | 25 | 25 |
| Screw speed (rpm) | 120 | 100 |
| Extrusion temperature (°C) | 60, 80, 100, 110 | 80, 100, 120, 130 |
| Discharge temperature (°C) | 110 | 130 |
| Product substitution degree | 0.10–0.14 (typical range) | 0.10–0.14 (typical range) |
Synthesis of Dodecenylsuccinic Anhydride (Precursor to this compound)
Overview
Dodecenylsuccinic anhydride, a key intermediate in producing this compound, is synthesized via the reaction of polyisobutylene with maleic anhydride under controlled conditions.
Process Steps
- Reactants : Polyisobutylene and maleic anhydride are mixed in a specific molar ratio in a reactor.
- Catalysts and Initiators : A catalyst and an initiator are added to initiate the reaction. The pH of the reaction system is adjusted as needed.
- Reaction Conditions : The reaction mixture is heated and stirred at elevated temperatures for a defined period to promote the addition reaction forming dodecenylsuccinic anhydride.
- Product Recovery : After reaction completion, the mixture is subjected to distillation under controlled pressure to isolate the product, followed by cooling to obtain the anhydride in pure form.
Advantages
- The synthesis process is simple and yields high efficiency.
- The method is cost-effective and suitable for industrial scale-up.
- The process parameters can be optimized for high purity and yield of dodecenylsuccinic anhydride.
This anhydride is then used as the esterification agent in the starch extrusion process or other synthetic routes to prepare this compound derivatives.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Twin-Screw Extrusion Esterification (Starch + Dodecenylsuccinic Anhydride) | High shear, high temperature esterification in solid phase | High efficiency, no waste, low cost, scalable | Requires specialized extrusion equipment |
| Direct Synthesis of Dodecenylsuccinic Anhydride (Polyisobutylene + Maleic Anhydride) | Liquid phase reaction with catalyst and initiator | Simple process, high yield, industrially viable | Requires purification steps such as distillation |
Research Findings and Industrial Implications
- The extrusion method enables simultaneous gelatinization and esterification, which traditional methods cannot achieve as efficiently.
- The degree of substitution achieved (0.10–0.14) is sufficient to impart desired emulsifying properties to the product.
- The process parameters such as screw speed, temperature zones, and feed moisture are critical for optimizing product quality.
- The synthesis of dodecenylsuccinic anhydride as a precursor is well-established, with ongoing improvements in catalyst systems and reaction conditions to reduce costs and environmental impact.
Q & A
Q. How can DDSA’s dual functionality (anhydride/acid) be exploited in environmental remediation studies?
- Methodological Answer : Leverage its surfactant-like properties (from hydrophobic dodecenyl chains) to design oil-water separation membranes. Test efficiency via ASTM F726-12 for sorption capacity and monitor hydrolytic stability under varying pH using ICP-OES for metal leaching (e.g., Ba/Ca in sulfonate systems) .
Q. What role does DDSA play in enhancing the interfacial adhesion of composite materials?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
